{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
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Overview
Description
{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorobenzyl group, a chromen-2-one core, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of 4,8-dimethyl-2H-chromen-2-one with appropriate aldehydes under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and suitable nucleophiles.
Attachment of the Acetic Acid Moiety: The final step involves the esterification or amidation of the intermediate compound with acetic acid or its derivatives under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: A fluorinated compound used in various chemical reactions.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Uniqueness
{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid stands out due to its specific combination of a fluorobenzyl group, chromen-2-one core, and acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17FO5 |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-[7-[(2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
InChI |
InChI=1S/C20H17FO5/c1-11-14-7-8-17(25-10-13-5-3-4-6-16(13)21)12(2)19(14)26-20(24)15(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) |
InChI Key |
VYGKFZCWJVTLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F)CC(=O)O |
Origin of Product |
United States |
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